molecular formula C19H42ClN B091573 Hexadecyltrimethylammonium chloride CAS No. 112-02-7

Hexadecyltrimethylammonium chloride

Cat. No. B091573
CAS RN: 112-02-7
M. Wt: 320 g/mol
InChI Key: WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Description

Hexadecyltrimethylammonium chloride, also known as Cetyltrimethylammonium chloride, is a quaternary ammonium compound . It is a colorless to pale yellow liquid with an odor of rubbing alcohol . It is used as a topical antiseptic and surfactant . It is also used in hair care formulations, cream rinse ingredient, hair conditioners, and shampoos as a conditioning agent .


Synthesis Analysis

Hexadecyltrimethylammonium chloride is used in organic synthesis . It is used as a catalyst in the synthesis of 2-amino-2-chromenes from aldehyde, malononitrile, and phenol by one-pot three-component reaction . It can also be used as a precursor to synthesize MCM-41 (Mobil Oil, Composition of Matter No. 41), a uniform mesoporous material at room temperature by a two-step sol-gel process .


Molecular Structure Analysis

The linear formula of Hexadecyltrimethylammonium chloride is CH3(CH2)15N (Cl) (CH3)3 . It has a molecular weight of 320.00 g/mol .


Chemical Reactions Analysis

Hexadecyltrimethylammonium chloride is a quaternary ammonium compound, which means it has a permanently charged nitrogen atom with four alkyl or aryl groups on it . Compounds in this group are generally soluble in water and are near pH 7 (neutral) .


Physical And Chemical Properties Analysis

Hexadecyltrimethylammonium chloride has a density of 0.89 g/cm3 at 20 °C, a flash point of 15 °C, and a pH value of 5.5 - 6.5 (H₂O, 20 °C) . It is generally soluble in water .

Mechanism of Action

Target of Action

Hexadecyltrimethylammonium chloride is a cationic surfactant . Its primary targets are biological membranes, where it interacts with the lipid bilayer. It is also used in various industrial applications, targeting surfaces to modify their properties .

Mode of Action

As a cationic surfactant, Hexadecyltrimethylammonium chloride has a permanently charged nitrogen atom with four alkyl or aryl groups attached to it . This structure allows it to interact with its targets, causing changes in their properties. For example, in biological systems, it can disrupt cell membranes, leading to cell lysis .

Biochemical Pathways

Hexadecyltrimethylammonium chloride can affect various biochemical pathways. For instance, it has been reported that Pseudomonas sp. B1 metabolizes hexadecyltrimethylammonium chloride with NAD(P)H and oxygen to yield hexadecanal and trimethylamine . Hexadecanal can be converted directly into hexadecanoyl-CoA by hexadecanal dehydrogenase, or can be oxidized to hexadecanoate before conversion into hexadecanoyl-CoA .

Pharmacokinetics

As a quaternary ammonium compound, it is generally soluble in water and is near ph 7 (neutral) , which could influence its bioavailability.

Result of Action

The action of Hexadecyltrimethylammonium chloride can result in various molecular and cellular effects. For instance, in biological systems, it can cause cell lysis due to its interaction with cell membranes . In industrial applications, it can modify the properties of surfaces, making them more hydrophilic or hydrophobic .

Action Environment

The action of Hexadecyltrimethylammonium chloride can be influenced by environmental factors. For example, its efficacy as a surfactant can be affected by the presence of other ions in the solution. Additionally, its stability can be influenced by factors such as temperature and pH .

Safety and Hazards

Hexadecyltrimethylammonium chloride is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

hexadecyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1
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InChI Key

WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
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Molecular Formula

C19H42N.Cl, C19H42ClN
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Related CAS

6899-10-1 (Parent)
Record name Trimethylhexadecylammonium chloride
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DSSTOX Substance ID

DTXSID6026901
Record name Hexadecyl trimethyl ammonium chloride
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Molecular Weight

320.0 g/mol
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Physical Description

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline]
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Record name 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Boiling Point

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999)
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Flash Point

69 °F (USCG, 1999)
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Solubility

Water solubility: 440 mg/l at 30 °C
Record name TRIMETHYLHEXADECYLAMMONIUM CHLORIDE
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Density

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Product Name

Hexadecyltrimethylammonium chloride

CAS RN

112-02-7, 68002-63-1
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Record name Trimethylhexadecylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of hexadecyltrimethylammonium chloride?

A1: Hexadecyltrimethylammonium chloride has a molecular formula of C19H42ClN and a molecular weight of 320.00 g/mol.

Q2: What spectroscopic techniques are useful for characterizing CTAC?

A2: Several spectroscopic techniques can be used to characterize CTAC, including:* Fourier Transform Infrared (FTIR) spectroscopy: FTIR can identify the presence of specific functional groups in CTAC, such as C-H stretching vibrations around 2931.9 cm-1. []* Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, particularly 1H NMR, can provide information about the molecular conformation of CTAC in various environments, such as micelles. []

Q3: How does the presence of urea affect the thermal behavior of CTAC in aqueous solutions?

A4: Adding urea to aqueous CTAC solutions causes the temperature at which structural transitions occur (as observed by differential scanning calorimetry) to shift to lower temperatures. [] This effect is attributed to the urea molecules disrupting the hydrogen bonding network within the water, thereby influencing the aggregation and clustering of CTAC micelles. []

Q4: Can CTAC act as a catalyst in chemical reactions?

A5: Yes, CTAC has been shown to accelerate the hydrolysis of ATP, particularly at pH 5 and 8, due to its ability to form micelles. [] The acceleration is more pronounced at concentrations below the critical micelle concentration (CMC) of CTAC. []

Q5: How does CTAC influence the chemiluminescence of fluorescein in the presence of horseradish peroxidase (HRP)?

A6: CTAC micelles significantly enhance the intensity of fluorescein chemiluminescence catalyzed by HRP. [] This enhancement is attributed to the electrostatic attraction between the anionic fluorescein molecules and the cationic CTAC micelles, leading to a higher local concentration of fluorescein and more efficient energy transfer from singlet oxygen. []

Q6: How does the counterion affect the viscoelasticity of CTAC solutions upon the addition of sodium salicylate?

A7: The type of counterion in CTAC (chloride or bromide) influences the viscoelasticity enhancement upon adding sodium salicylate. [] This difference stems from the varying dissociation degrees of the counterions, which impacts the electrostatic screening and subsequent micellar growth from rodlike to wormlike structures. []

Q7: How can the stability of epoprostenol be improved?

A8: The presence of CTAC micelles significantly reduces the hydrolysis rate of epoprostenol, even at high pH levels. [] This stabilizing effect is attributed to the partitioning of epoprostenol into the micellar phase and electrostatic repulsion between hydronium ions (responsible for hydrolysis) and the positively charged micellar surface. []

Q8: What are some applications of CTAC in analytical chemistry?

A9: CTAC finds applications in various analytical techniques, including:* High-performance liquid chromatography (HPLC): CTAC can be used as a component of the mobile phase in HPLC to separate inorganic anions like iodate, nitrite, bromide, nitrate, and iodide. []* Chemiluminescence detection: As mentioned earlier, CTAC enhances the chemiluminescence of fluorescein in the presence of HRP, enabling the sensitive detection of hydrogen peroxide. []

Q9: Can CTAC be used to modify clay minerals for material science applications?

A10: Yes, CTAC can modify the surface properties of clay minerals like montmorillonite through ion exchange reactions. [] This modification renders the clay organophilic, enhancing its compatibility with polymers like epoxy resins to create nanocomposites with improved thermal and mechanical properties. []

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